2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, a thiazole ring, and a dimethoxyphenyl group. It is often used in the synthesis of various heterocyclic compounds and has shown potential in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,4-dimethoxyphenylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,4-dimethoxyphenyl)acetamide
- 2-cyano-N-(3,5-dimethoxyphenyl)acetamide
- 2-cyano-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming various heterocyclic derivatives. Additionally, the combination of the cyano group and the dimethoxyphenyl group further contributes to its versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C14H13N3O3S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H13N3O3S/c1-19-9-3-4-10(12(7-9)20-2)11-8-21-14(16-11)17-13(18)5-6-15/h3-4,7-8H,5H2,1-2H3,(H,16,17,18) |
InChI Key |
RJZKXDSMRGEGCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC#N)OC |
Origin of Product |
United States |
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